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3-Amino-Alanine

Cat. No.: B10759962
M. Wt: 105.12 g/mol
InChI Key: PECYZEOJVXMISF-REOHCLBHSA-O
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Description

3-Amino-Alanine, also known as 2,3-Diaminopropanoic acid, is a non-proteinogenic, beta-substituted amino acid of significant interest in biochemical and pharmacological research. Its unique structure, featuring an additional amino group compared to the canonical amino acid alanine, makes it a versatile building block and a critical tool for probing biological systems. Primary research applications include its use as a precursor in the synthesis of complex heterocyclic compounds and specialized peptides, where it can introduce novel structural motifs or metal-chelating properties. Furthermore, this compound serves as a key intermediate in the study of enzyme mechanisms, particularly for enzymes involved in amino acid metabolism such as aminotransferases and decarboxylases. Its mechanism of action often involves acting as an alternative substrate or a mechanism-based inhibitor, disrupting specific metabolic pathways to elucidate their function or to induce a controlled biochemical effect. Researchers value this compound for its role in investigating beta-amino acid metabolism, designing enzyme inhibitors, and developing novel biomimetic materials and peptide-based pharmaceuticals. This high-purity reagent is essential for advancing studies in chemical biology, medicinal chemistry, and enzymology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9N2O2+ B10759962 3-Amino-Alanine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H9N2O2+

Molecular Weight

105.12 g/mol

IUPAC Name

[(2S)-2-amino-2-carboxyethyl]azanium

InChI

InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/p+1/t2-/m0/s1

InChI Key

PECYZEOJVXMISF-REOHCLBHSA-O

Isomeric SMILES

C([C@@H](C(=O)O)N)[NH3+]

Canonical SMILES

C(C(C(=O)O)N)[NH3+]

Origin of Product

United States

Definitional Context: 2,3 Diaminopropionic Acid Dap Nomenclature

The chemical entity commonly referred to as 3-amino-alanine is systematically known by other names, with 2,3-diaminopropionic acid (DAP) being a prominent designation in scientific literature. nih.govwikipedia.org This nomenclature arises from its structure, which is a propanoic acid backbone with two amino groups attached at the second and third carbon atoms.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,3-diaminopropanoic acid. nih.gov It is also referred to as alpha,beta-diaminopropionic acid. contaminantdb.ca The synonym "this compound" highlights its relationship to the proteinogenic amino acid alanine (B10760859), indicating an additional amino group at the beta-carbon (C3) position. chemspider.com In contrast, alanine, or α-alanine, has its single amino group at the alpha-carbon (C2). differencebetween.comwikipedia.org β-Alanine, another isomer, has its amino group at the β-carbon, making its IUPAC name 3-aminopropanoic acid. wikipedia.orgebi.ac.uk

Interactive Data Table: Nomenclature of this compound and Related Compounds

Common NameSystematic IUPAC NameOther Synonyms
This compound2,3-Diaminopropanoic acid nih.gov2,3-Diaminopropionic acid (DAP) wikipedia.org, alpha,beta-Diaminopropionic acid contaminantdb.ca
Alanine2-Aminopropanoic acid wikipedia.orgα-Alanine differencebetween.com
β-Alanine3-Aminopropanoic acid wikipedia.orgebi.ac.uk3-Aminopropionic acid wikipedia.org

Stereochemical Considerations: L and D Enantiomers

Due to the presence of a chiral center at the α-carbon (C2), 3-amino-alanine exists as two stereoisomers, or enantiomers: L-2,3-diaminopropionic acid and D-2,3-diaminopropionic acid. wikipedia.orgnist.govresearchgate.net These enantiomers are non-superimposable mirror images of each other. mun.ca

The L-enantiomer, designated as (S)-2,3-diaminopropanoic acid, is the form often found in nature. wikipedia.orggenome.jp Its systematic IUPAC name is (2S)-2,3-diaminopropanoic acid. wikipedia.org The D-enantiomer, or (R)-2,3-diaminopropanoic acid, is designated as having an R configuration. nih.gov The specific rotation of plane-polarized light is a key characteristic used to distinguish between these enantiomers, with the L-form typically exhibiting a positive rotation. libretexts.orgchemguide.co.uk For instance, L-2,3-diaminopropionic acid has a measured optical rotation of +24° in 0.5 M hydrochloric acid.

Interactive Data Table: Stereoisomers of this compound

EnantiomerSystematic IUPAC NameChirality Descriptor
L-3-Amino-Alanine(2S)-2,3-diaminopropanoic acid wikipedia.orgS-configuration ebi.ac.uk
D-3-Amino-Alanine(R)-2,3-diaminopropanoic acid nih.govR-configuration nih.gov

Classification As a Non Proteinogenic Amino Acid

Endogenous Metabolic Pathways and Biological Synthesis

This compound is found in a wide range of organisms, from bacteria to humans. foodb.ca Its biosynthesis primarily occurs through the degradation of dihydrouracil (B119008) and carnosine. wikipedia.org

This compound is a known metabolite in Escherichia coli. ebi.ac.ukebi.ac.uknih.gov In this bacterium, it serves as a direct precursor in the biosynthesis of pantothenic acid, also known as vitamin B5, which is a vital component of coenzyme A. sigmaaldrich.com The synthesis of pantothenic acid in E. coli involves the ATP-dependent condensation of (R)-pantoic acid and β-alanine, a reaction catalyzed by pantothenate synthetase. rsc.org

Studies on E. coli have shown that the bacterium can utilize exogenous alanine (B10760859) as a nitrogen source under oxic conditions and as a poor carbon source. elifesciences.org However, under anoxic conditions, E. coli is unable to use alanine as either a carbon or nitrogen source. elifesciences.org The metabolism of alanine in E. coli is complex, involving multiple transaminases for its synthesis from pyruvate (B1213749). nih.gov Key enzymes in this process include AvtA, YfbQ (AlaA), and YfdZ (AlaC). nih.gov

This compound is not directly involved in the formation of diaminopelargonic acid (DAPA). Instead, the biotin (B1667282) biosynthesis pathway, which includes the formation of DAPA, utilizes L-alanine. The pathway for assembling the biotin rings is highly conserved and involves a sequence of four enzymes: BioF, BioA, BioD, and BioB. nih.govnih.gov

The process begins with the synthesis of 7-keto-8-aminopelargonic acid (KAPA) from pimeloyl-CoA and L-alanine, a reaction catalyzed by 8-amino-7-oxononanoate (B1240340) synthase (BioF). researchgate.netasm.org Subsequently, 7,8-diaminopelargonic acid synthase (BioA), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, catalyzes the transfer of an amino group from S-adenosyl-L-methionine (SAM) to KAPA, forming DAPA. researchgate.netproteopedia.orgacs.org Dethiobiotin (B101835) synthase (BioD) then catalyzes the formation of the ureido ring of dethiobiotin from DAPA and carbon dioxide, a reaction requiring ATP. ebi.ac.ukresearchgate.net The final step is the conversion of dethiobiotin to biotin by biotin synthase (BioB). oup.com

Table 1: Key Enzymes in the Biotin Biosynthesis Pathway

EnzymeGeneFunction
8-amino-7-oxononanoate synthasebioFCatalyzes the synthesis of KAPA from pimeloyl-CoA and L-alanine. researchgate.netasm.org
7,8-diaminopelargonic acid synthasebioACatalyzes the formation of DAPA from KAPA using SAM as the amino donor. researchgate.netproteopedia.orgacs.org
Dethiobiotin synthasebioDCatalyzes the formation of dethiobiotin from DAPA and CO2. ebi.ac.ukresearchgate.net
Biotin synthasebioBCatalyzes the final step in biotin synthesis, forming biotin from dethiobiotin. oup.com

Role as an Escherichia coli Metabolite

Presence in Secondary Metabolites

3-Amino-L-alanine is a key structural component of a family of dipeptide antibiotics produced by the bacterium Pantoea agglomerans. ebi.ac.ukebi.ac.uk These antibiotics, known as dapdiamides, feature a common fumaramoyl-dipeptide scaffold built from a 3-amino-L-alanine unit. ebi.ac.ukresearchgate.net The biosynthesis of these antibiotics involves unconventional nonribosomal peptide synthesis. researchgate.net The enzyme DdaG, an ATP-dependent amide ligase, is responsible for assembling the fumaramoyl-dipeptide scaffold of the dapdiamide antibiotics. kegg.jp

Another dipeptide antibiotic containing a this compound derivative is fumarylcarboxyamido-L-2,3-diaminopropionyl-L-alanine, which was isolated from Streptomyces collinus. jst.go.jp Furthermore, the antibiotic 2-amino-3-(oxirane-2,3-dicarboxamido)-propanoyl-valine, produced by P. agglomerans, also contains a derivative of 2,3-diaminopropionic acid, highlighting the importance of this structural motif in microbial secondary metabolites. researchgate.net

Established Chemical Synthesis Routes

Adaptations of General Amino Acid Synthesis Strategies

Established routes to synthesize chiral α,β-diaminopropionic acid often utilize α-amino acid starting materials. acs.org These methods adapt general amino acid synthesis strategies to introduce a second amino group. Notable examples include:

Mitsunobu Reaction: This reaction has been applied to serine derivatives to introduce the β-amino group. acs.org

Hofmann and Curtius Rearrangements: These rearrangements have been employed on asparagine derivatives to convert the amide group into a primary amine. acs.orgorganic-chemistry.org An efficient synthesis of N(α)-Boc2-N(β)-Cbz-2,3-diaminopropionic acid starting from commercially available N(α)-Boc-Asp(OBn)-OH utilizes a Curtius rearrangement to establish the β-nitrogen. organic-chemistry.org

Schmidt Reaction: This reaction has been used with aspartic acid to yield α,β-diaminopropionic acid. acs.org

While these methods provide access to the target molecule, they can be associated with challenges such as low yields and sensitivity of protecting groups. acs.org Another approach involves the alkylation of a chiral 1,4-benzodiazepine-2,5-dione with N-(bromomethyl)phthalimide, a protected form of bromomethylamine. Subsequent hydrolysis of the major diastereomeric product yields α,β-diaminopropionic acid, although racemization can occur under certain hydrolysis conditions. arkat-usa.org

Stereoselective and Chiral Synthesis Approaches

The synthesis of enantiomerically pure this compound is of paramount importance for its application in pharmaceuticals and as a chiral building block. Consequently, various stereoselective and chiral synthesis strategies have been developed.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create a specific stereoisomer directly. Several effective strategies have been reported:

Catalytic Asymmetric Hydrogenation: A highly efficient and enantioselective route to chiral α,β-diaminopropanoic acid derivatives involves the Rh-DuPhos-catalyzed asymmetric hydrogenation of α,β-diamidoacrylates. acs.org This method allows for access to both (S)- and (R)-isomers with high enantioselectivity. The required α,β-diamidopropenoate substrates can be synthesized from N-acyl-protected glycine (B1666218). acs.org

Asymmetric Phase-Transfer Catalytic Alkylation: An efficient enantioselective synthesis of (S)-α-alkyl-α,β-diaminopropionic acids has been achieved through the asymmetric phase-transfer catalytic alkylation of N(1)-Boc-2-phenyl-2-imidazoline-4-carboxylic acid tert-butyl ester in the presence of a chiral quaternary ammonium (B1175870) catalyst. acs.orgnih.gov This method yields alkylated products with high enantiomeric excess (93–98% ee). nih.gov

Use of Chiral Auxiliaries: Schöllkopf's bis-lactim ether method, a well-established strategy for asymmetric α-amino acid synthesis, has been adapted for preparing β-heteroaromatic-substituted alanine derivatives. lmaleidykla.lt This involves the alkylation of a lithiated chiral auxiliary with a suitable electrophile, proceeding with high diastereoselectivity. lmaleidykla.lt

Photoredox Catalysis: A protocol for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine has been developed using visible light-promoted photoredox catalysis. rsc.orgchemrxiv.org This method provides a convenient route to unnatural α-amino acids, including those with α,β-diamino structures, by using ubiquitous carboxylic acids as radical precursors. chemrxiv.org

Kinetic Resolution Techniques for Enantiomer Enrichment

Kinetic resolution is a widely used technique to separate a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent.

Enzymatic Kinetic Resolution: ω-Transaminases have been employed to resolve racemic amines. For instance, a ω-transaminase from Alcaligenes denitrificans has been used to resolve 3-amino-N-Boc-pyrrolidine, a cyclic analog, by converting one enantiomer to a ketone, resulting in excellent enantioselectivity for the remaining amine. rsc.org Lipases are another class of enzymes used for kinetic resolution, often through the acetylation of one enantiomer in a racemic mixture of hydroxylated precursors. rsc.org

Deracemization Processes for Enantiomerically Pure Isomers

Deracemization processes aim to convert a racemic mixture into a single enantiomer, theoretically achieving a 100% yield.

Dynamic Kinetic Resolution (DKR): This powerful technique combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. DKR has been successfully applied to the synthesis of C-3 hydroxylated arginine derivatives, which share the α-amino, β-hydroxy core structure with derivatives of this compound. royalsocietypublishing.org In one example, a β-ketoester precursor was subjected to DKR using an (R)-SEGPHOS/Ru(II) catalyst, achieving high diastereomeric and enantiomeric excess. royalsocietypublishing.org Another DKR approach for producing enantiomerically pure chiral amides from racemic amines involves a two-phase system combining lipase-catalyzed acylation in an organic phase with stereoinversion of the remaining amine in an aqueous phase using stereo-complementary transaminases. diva-portal.org

Enzymatic and Biocatalytic Strategies

The use of enzymes in the synthesis of this compound and related compounds offers advantages such as high selectivity, mild reaction conditions, and environmental compatibility. mdpi.com

Transaminases (Aminotransferases): These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. A hyper-thermostable aminotransferase from Thermococcus profundus has been used to synthesize 3-(2-naphthyl)-L-alanine from its corresponding α-keto acid with high optical purity (>99% ee) and yield (93%). researchgate.net Amine transaminases are also key in cascade reactions for the synthesis of non-canonical amino acids. mdpi.com For instance, a one-pot, multi-enzymatic system using a transaminase and a pyruvate decarboxylase has been developed for the asymmetric synthesis of chiral amines. mdpi.com

Alanine 2,3-aminomutase: This enzyme can convert α-alanine to β-alanine. google.com While this primarily relates to β-alanine synthesis, the enzymatic isomerization of an amino group on the propionic acid backbone is a relevant biocatalytic transformation.

Enzyme Cascades: Multi-enzyme cascade reactions are increasingly being developed for efficient synthesis. A one-pot, three-enzyme cascade has been reported for the synthesis of β-alanine from maleic acid, involving a maleate (B1232345) isomerase, an aspartate ammonia-lyase, and an L-aspartic acid-α-decarboxylase. mdpi.com Chemoenzymatic cascades have also been developed, for example, combining enzymatic transamination with chemical hydrogenation to produce branched cyclic amino acids. nih.gov

Synthesis from 3-Chloroalanine (B1143638): Chemically synthesized 3-chloroalanine can be enzymatically transformed into various useful amino acids, demonstrating the synergy between chemical and enzymatic methods. nih.gov

Biosynthesis of β-ODAP: In the plant Lathyrus sativus, the neurotoxic non-protein amino acid β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP) is synthesized from L-α,β-diaminopropionic acid. plos.orgnih.gov The biosynthesis involves an oxalyl-CoA-dependent acylation of the β-amino group of L-α,β-diaminopropionic acid. plos.org Understanding this biosynthetic pathway provides insights into the enzymatic production of DAP derivatives.

Table of Synthesis Methods

Table of Mentioned Chemical Compounds

Role of Transaminases (TAs) in Amino Compound Synthesis

Transaminases (TAs), also known as aminotransferases, are a crucial class of enzymes in synthetic organic chemistry, prized for their ability to produce chiral amino compounds. rsc.org They catalyze the transfer of an amino group from an amino donor molecule to a ketone or aldehyde substrate (an amino acceptor). researchgate.netwikipedia.org This process provides a direct and environmentally friendly route for asymmetric synthesis compared to many chemical alternatives. rsc.org

The catalytic cycle of transaminases consists of two half-reactions and relies on the cofactor pyridoxal 5′-phosphate (PLP). rsc.orgresearchgate.net Initially, the PLP, bound to a lysine (B10760008) residue in the enzyme's active site, accepts the amino group from the amino donor (e.g., L-alanine or isopropylamine), forming an external aldimine intermediate and releasing a ketone by-product (e.g., pyruvate). rsc.orgmbl.or.kr In the second step, the enzyme-bound cofactor transfers the amino group to the keto substrate, generating the desired chiral amine product and regenerating the PLP cofactor for the next catalytic cycle. rsc.orgresearchgate.net This automatic cofactor recycling is a significant advantage, as it eliminates the need for an additional regeneration system. rsc.org

The primary appeal of transaminases lies in their exceptional stereoselectivity, which allows for the synthesis of enantiomerically pure amines and amino acids. rsc.orgmbl.or.kr They operate under mild reaction conditions and are compatible with other enzymatic systems, making them ideal for multi-step cascade reactions. rsc.org Transaminases are versatile and can be used to synthesize a wide range of amino compounds, including α-amino acids and β-amino acids, which are valuable building blocks for pharmaceuticals and other fine chemicals. researchgate.netmbl.or.kr

Multi-Enzymatic Cascade Systems for Enhanced Synthesis

One-pot multi-enzymatic cascade reactions represent a powerful strategy in modern biocatalysis. mdpi.com By combining multiple enzymes in a single vessel, these systems can mimic natural biosynthetic pathways to create complex molecules from simple precursors. rsc.org This approach offers numerous advantages, including the reduction of downstream processing steps, minimization of waste, and the ability to overcome limitations of single-enzyme reactions, such as unfavorable thermodynamic equilibria or product inhibition. rsc.orgmdpi.com

A significant challenge in transaminase-catalyzed reactions, particularly when using L-alanine as the amino donor, is the unfavorable reaction equilibrium. mbl.or.krmdpi.com The formation of the co-product, pyruvate, can also lead to product inhibition, limiting the final conversion and yield. researchgate.net A highly effective strategy to overcome this limitation is to couple the transaminase with a second enzyme that removes the inhibitory by-product in situ. mdpi.com

This TA-PDC cascade system has been successfully applied to the asymmetric synthesis of various chiral amines. For example, in the synthesis of 3-amino-1-phenylbutane (3-APB), coupling a transaminase from either Chromobacterium violaceum (CviTA) or Vibrio fluvialis (VflTA) with PDC from Zymomonas palmae led to a significant increase in product formation compared to the reaction with the transaminase alone. mdpi.comresearchgate.net

Table 1: Effect of Pyruvate Decarboxylase (PDC) on 3-APB Synthesis

Enzyme System Conversion (%)
CviTA alone < 5%
CviTA + PDC ~45%
VflTA alone < 5%
VflTA + PDC ~60%

Data sourced from studies on the synthesis of 3-amino-1-phenylbutane, demonstrating the enhancement provided by PDC. researchgate.netuab.cat

To synthesize more structurally complex amino compounds, transaminases can be integrated into cascades with other classes of enzymes, such as aldolases. rsc.org Aldolases are enzymes that form new carbon-carbon bonds, making them powerful tools for building molecular complexity. acs.org

In a potential cascade, an aldolase (B8822740) could be used to first construct a complex keto-intermediate. For instance, a fructose-1,6-bisphosphate aldolase (FSA) can catalyze the addition of a donor molecule like hydroxyacetone (B41140) to an aldehyde acceptor, creating a larger, multifunctional ketone. acs.org This ketone can then serve as the substrate for a transaminase in a subsequent step, which introduces a chiral amino group. This combination allows for the creation of valuable products like amino-diols and amino-polyols from simple starting materials. acs.org Such multi-enzyme systems highlight the modularity of biocatalysis in constructing diverse and complex chemical scaffolds. rsc.orgnih.gov

Integration of Pyruvate Decarboxylase (PDC) for By-product Removal

Optimization of Biocatalytic Reaction Conditions

Enzymes typically exhibit optimal activity and stability within specific pH and temperature ranges. mdpi.comresearchgate.net Operating outside these ranges can lead to a significant loss of function. In multi-enzyme cascades, it is crucial to find conditions that are compatible with all biocatalysts involved. mdpi.comnih.gov

For the TA-PDC cascade synthesis of 3-amino-1-phenylbutane, characterization studies showed that the transaminases CviTA and VflTA both have maximum activity around pH 7.5. mdpi.com Conveniently, the pyruvate decarboxylase also functions well at this pH, making it a suitable condition for the one-pot reaction. mdpi.com Temperature is another critical factor. The same study investigated the reaction at 15 °C, 30 °C, and 40 °C, concluding that 30 °C provided the best balance of enzyme activity and stability for optimal product yield. mdpi.comuab.cat

Table 2: Examples of Optimal pH and Temperature for Biocatalysts

Enzyme Optimal pH Optimal Temperature Source
V. fluvialis Transaminase (VfTA) 6.0 30 °C nih.gov
C. violaceum Transaminase (CviTA) 7.5 N/A mdpi.com
Pyruvate Decarboxylase (PDC) > 6.0 N/A mdpi.com
L-aspartate-α-decarboxylase (MpADC) 6.0 - 7.5 37 °C researchgate.net

The concentrations of both the substrate and the enzyme catalyst are key variables in process optimization. High substrate concentrations are desirable for economic efficiency but can sometimes lead to substrate or product inhibition, reducing the enzyme's catalytic rate. nih.govmdpi.com

In transaminase reactions, the concentration of the amino donor is a powerful tool for shifting the reaction equilibrium. nih.gov Using a stoichiometric excess of the amino donor can significantly improve the product yield. mdpi.com In the synthesis of 3-APB via the TA-PDC cascade, increasing the excess of the amino donor alanine from 20-fold to 40-fold resulted in a notable increase in reaction yield. mdpi.com Similarly, optimizing enzyme loading—the amount of enzyme used relative to the substrate—is critical for balancing reaction time with catalyst cost. acs.org Studies on the synthesis of amino-diols found that increasing the concentration of the imine reductase (IRED) catalyst from 2 mg/mL to 10 mg/mL substantially improved the conversion of the substrate. acs.org

Table 3: Effect of Amino Donor Concentration on Product Yield in 3-APB Synthesis

Alanine Excess (mol/mol) CviTA-PDC Yield (%) VflTA-PDC Yield (%)
20-fold ~47% ~62%
40-fold ~58% ~65%
60-fold ~55% ~64%

Data derived from the enzymatic cascade synthesis of 3-amino-1-phenylbutane at 30°C. mdpi.com

Biological and Biochemical Research Focus

Neurobiological Implications and Mechanisms

Research into the neurobiological effects of 3-Amino-Alanine has revealed several mechanisms through which it can impact the central nervous system. These include interactions with neurotransmitter receptors, induction of excitotoxicity, and a potential association with the pathology of several neurodegenerative diseases.

This compound has been shown to interact with key neurotransmitter systems in the brain, primarily the glutamate (B1630785) system. Glutamate is the major excitatory neurotransmitter in the central nervous system, and its receptors are crucial for fast excitatory neurotransmission. tmc.eduneupsykey.com

While primarily known for its excitatory effects, some amino acids can have inhibitory roles in the central nervous system. saskoer.ca For instance, β-alanine, a structural analog of this compound, is recognized as an inhibitory amino acid neurotransmitter. saskoer.caresearchgate.net It can act on several receptor sites, including GABA-A, GABA-C, and glycine (B1666218) receptors, leading to an inhibition of neuronal excitability. researchgate.net This inhibitory action is typically achieved by hyperpolarizing the postsynaptic membrane. saskoer.ca The structural similarity of this compound to these inhibitory amino acids suggests the potential for complex interactions within the nervous system, although its primary documented effects are excitotoxic.

This compound acts as an agonist at glutamate receptors, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. researchgate.netmdpi.com AMPA receptors are ionotropic glutamate receptors that mediate fast excitatory neurotransmission. wikipedia.org The activation of these receptors by an agonist like this compound leads to the opening of ion channels, allowing an influx of cations such as sodium and calcium, which depolarizes the neuron. wikipedia.orgwikipedia.org This action mimics the effect of the endogenous neurotransmitter glutamate. wikipedia.org The interaction of this compound with AMPA receptors is a key component of its neurotoxic profile. researchgate.netwikipedia.org

Receptor TargetEffect of this compound (BMAA)References
AMPA ReceptorAgonist researchgate.net, mdpi.com
NMDA ReceptorAgonist mdpi.com, nih.gov

Excitotoxicity is a pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate. wikipedia.org this compound is considered a potent excitotoxin. researchgate.net Its excitotoxic effects are primarily mediated through the over-activation of glutamate receptors, particularly NMDA and AMPA receptors. mdpi.comwikipedia.org

The binding of this compound to these receptors leads to a sustained influx of calcium ions (Ca2+) into the neuron. nih.gov While calcium is a vital second messenger, excessive intracellular levels trigger a cascade of detrimental events. wikipedia.org These include the activation of various enzymes like phospholipases, endonucleases, and proteases, which proceed to damage cellular structures, including the cytoskeleton, membranes, and DNA. wikipedia.org Furthermore, high calcium concentrations can lead to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the induction of apoptosis, or programmed cell death. nih.gov Research has demonstrated that BMAA induces increased intracellular Ca²⁺ influx, DNA damage, and the generation of ROS in human neurons. nih.gov The neurotoxic effects of BMAA can be mitigated by the presence of NMDA receptor antagonists, confirming the role of these receptors in its excitotoxic mechanism. nih.gov

Another proposed mechanism of toxicity is the misincorporation of BMAA into proteins in place of L-serine, potentially leading to protein misfolding and aggregation, which are hallmarks of several neurodegenerative diseases. wikipedia.org However, some studies have questioned the validity of this misincorporation hypothesis in human cells. mdpi.com The formation of a carbamate (B1207046) adduct of BMAA in the presence of bicarbonate is also thought to contribute to its neurotoxicity by acting as a glutamate receptor agonist. mdpi.complos.org

The neurotoxic properties of this compound have led to extensive research into its potential role as an environmental factor in the pathogenesis of several neurodegenerative diseases. mdpi.com

Amyotrophic Lateral Sclerosis (ALS): A significant body of research has explored the link between BMAA and Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex (ALS/PDC), particularly in Guam. plos.orgnih.govpnas.org The hypothesis is that chronic dietary exposure to BMAA, produced by cyanobacteria in cycad seeds, could be a causative factor. mdpi.comnih.gov BMAA has been detected in the brain tissues of individuals from Guam who died of ALS/PDC. pnas.org The toxin's known effects on motor neurons, including excitotoxicity and the potential for protein misfolding, align with the pathology of ALS. mdpi.com

Alzheimer's Disease: The potential involvement of BMAA in Alzheimer's disease has also been investigated. nih.gov BMAA has been found in the brain tissues of some Canadian patients who died with Alzheimer's disease. pnas.org The proposed mechanisms, such as excitotoxicity and protein misfolding leading to aggregates, are also features of Alzheimer's pathology. wikipedia.org Some studies suggest that BMAA can trigger the formation of both beta-amyloid plaques and hyperphosphorylated tau protein, key hallmarks of Alzheimer's, in animal models. wikipedia.org However, the causal link between BMAA and Alzheimer's disease in the broader population is still under investigation, with some studies showing no causal effect of certain amino acids on the risk of the disease. frontiersin.org

Parkinson's Disease: The association between BMAA and Parkinson's disease is also a subject of research, often in the context of the ALS/PDC complex observed in Guam which includes parkinsonian features. nih.gov The neurotoxic mechanisms of BMAA could potentially contribute to the degeneration of dopaminergic neurons characteristic of Parkinson's disease. wikipedia.org Studies on the amino acid profiles in Parkinson's disease patients have shown alterations in levels of various amino acids, including alanine (B10760859), suggesting a potential role for amino acid metabolism in the disease's progression. plos.orgnih.gov

Neurodegenerative DiseasePotential Association with this compound (BMAA)Key Findings/HypothesesReferences
Amyotrophic Lateral Sclerosis (ALS) / Parkinsonism-Dementia Complex (PDC)Implicated as a potential environmental trigger.Found in brain tissue of affected individuals from Guam; induces motor neuron toxicity. nih.gov, mdpi.com, plos.org, pnas.org
Alzheimer's DiseaseInvestigated as a potential contributing factor.Found in brain tissue of some Alzheimer's patients; can induce plaque and tangle formation in animal models. wikipedia.org, nih.gov, pnas.org
Parkinson's DiseaseStudied in the context of ALS/PDC.Neurotoxic mechanisms may contribute to dopaminergic neuron loss. wikipedia.org, nih.gov
Inhibitory Effects on Neural Transmission and Synaptic Plasticity

Excitotoxicity Mechanisms in Neuronal Damage

Toxicological Mechanisms and Environmental Contexts

The toxicity of this compound is intrinsically linked to its environmental presence and bioaccumulation. BMAA is produced by a wide range of cyanobacteria in terrestrial, freshwater, and marine environments. wikipedia.org These microorganisms are at the base of many food webs, leading to the potential for biomagnification of BMAA up the food chain. pnas.org

Human exposure is thought to occur through the consumption of contaminated food and water. nih.gov For example, the high incidence of ALS/PDC on Guam has been linked to the consumption of flying foxes that feed on cycad seeds containing BMAA from symbiotic cyanobacteria. mdpi.comnih.gov High concentrations of BMAA have also been detected in seafood, such as shark fins, posing a potential health risk through consumption. wikipedia.org

The primary toxicological mechanisms of BMAA, as detailed in the neurobiology section, include:

Excitotoxicity: Over-activation of glutamate receptors (NMDA and AMPA). researchgate.netmdpi.comwikipedia.org

Oxidative Stress: Induction of reactive oxygen species (ROS). nih.gov

Protein Misfolding: Potential for misincorporation into proteins in place of L-serine. wikipedia.org

Metabolic Disruption: Depletion of glutathione, an important antioxidant. mdpi.com

These mechanisms contribute to neuronal damage and have been demonstrated in various model organisms, including rats, mice, and in primary human neuron cultures. wikipedia.orgnih.gov

Elucidation of Toxic Effects, particularly in the context of Cycad Seed Consumption

General Roles in Cellular Processes and Metabolism

This compound, or L-2,3-diaminopropionic acid (Dap), is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during standard translation. cymitquimica.comsigmaaldrich.com It plays diverse roles in the biochemistry of various organisms.

One of its primary functions is to act as a building block for a range of secondary metabolites. It is a known precursor in the biosynthesis of certain antibiotics and siderophores, which are iron-chelating compounds secreted by microorganisms. nih.govmedchemexpress.com For example, it is a precursor to the siderophore staphyloferrin B. medchemexpress.com

In metabolic pathways, this compound can be degraded into pyruvate (B1213749) and ammonia. nih.gov It is also recognized as an Escherichia coli metabolite. ebi.ac.uk From a biochemical research perspective, this compound is of interest for its ability to scavenge reactive dicarbonyl compounds like methylglyoxal, thereby preventing the formation of advanced glycation endproducts (AGEs), which are implicated in aging and diabetic complications. medchemexpress.com Additionally, it has been identified as an inhibitor of the enzyme polyphenoloxidase (PPO), which is responsible for the enzymatic browning of fruits and vegetables. medchemexpress.com

The unique structure of this compound lends itself to novel biotechnological applications. When incorporated into synthetic peptides, the β-amino group of this compound has a pKa value that makes it sensitive to the pH changes that occur during endosomal acidification in mammalian cells. nih.gov This property is being harnessed to design pH-sensitive vectors for the targeted delivery of drugs and nucleic acids into cells. nih.gov

Derivatives and Analogs: Synthesis and Research Applications

Synthesis of Functionalized Derivatives

The creation of functionalized 3-amino-alanine derivatives often involves strategic protection of its amino groups and the introduction of specific reactive moieties. These processes enable chemists to control the reactivity and stereochemistry of the final products.

The selective protection of the α- and β-amino groups of 2,3-diaminopropionic acid (Dap) is fundamental for its use in stepwise chemical synthesis, particularly in peptide construction. chemimpex.comchemimpex.com Orthogonal protecting groups, which can be removed under different conditions, are essential for this purpose. sci-hub.storganic-chemistry.org Common protecting groups include the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. sci-hub.storganic-chemistry.org

An efficient synthesis route for N(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid starts from commercially available N(α)-Boc-Asp(OBn)-OH. organic-chemistry.orgacs.org This method utilizes a Curtius rearrangement to form the β-nitrogen. organic-chemistry.orgacs.orgnih.gov The proper protection of the α-nitrogen is critical for the success of this rearrangement. organic-chemistry.orgorganic-chemistry.orgacs.org The resulting orthogonally protected Dap derivative is highly suitable for solid-phase peptide synthesis (SPPS). sci-hub.storganic-chemistry.org For instance, derivatives like Nα,β-Bis-Fmoc-L-2,3-diaminopropionic acid and Na-Fmoc-Nb-Alloc-Nb-methyl-L-2,3-diaminopropionic acid are specifically designed to be versatile building blocks in SPPS, allowing for the creation of complex peptide structures. chemimpex.comchemimpex.com

Research has shown that the acylation of unprotected diaminopropionic acid is not selective at any alkaline pH, underscoring the necessity of using protecting groups for controlled reactions. cdnsciencepub.com

Table 1: Examples of N-Protected 2,3-Diaminopropionic Acid (Dap) Derivatives

Derivative Name Protecting Groups Key Synthetic Feature/Application Reference(s)
N(α)-Boc₂-N(β)-Cbz-Dap N(α)-di-Boc, N(β)-Cbz Synthesized via Curtius rearrangement of an aspartic acid derivative; suitable for Boc-based SPPS. sci-hub.storganic-chemistry.orgacs.org
Nα,β-Bis-Fmoc-L-Dap N(α)-Fmoc, N(β)-Fmoc Serves as a key building block in Fmoc-based SPPS for creating complex peptides. chemimpex.com
Na-Fmoc-Nb-Alloc-Nb-methyl-L-Dap N(α)-Fmoc, N(β)-Alloc Allows for selective deprotection strategies in peptide synthesis due to orthogonal Fmoc and Alloc groups. chemimpex.com

Amino acid-derived diazoketones are valuable reagents in organic synthesis, serving as precursors for a variety of molecular structures. researchgate.net The synthesis of these reactive analogs typically involves the reaction of an N-protected amino acid with diazomethane (B1218177) or other diazo-transfer reagents. scielo.br

A practical method involves activating the carboxylic acid of an N-protected amino acid, such as Boc-alanine, with ethyl chloroformate to form a mixed anhydride. researchgate.netchemrxiv.org This intermediate then reacts with diazomethane to yield the corresponding diazoketone. researchgate.netchemrxiv.org These diazoketones, often crystalline and stable, can be purified and stored for long-term use. researchgate.netchemrxiv.org Alternative, safer methods utilize trimethylsilyldiazomethane (B103560) or employ diazo-transfer protocols with reagents like 2-azido-1,3-dimethylimidazolinium chloride (ADMC). organic-chemistry.org

These synthetic strategies can be applied to N-protected this compound to generate diazoketone analogs. These analogs are reactive intermediates for synthesizing more complex molecules, such as 1,3-oxazinane-2,5-diones, through intramolecular cyclization reactions catalyzed by acids like silica-supported HClO₄.

The enantioselective synthesis of β-amino acids is of great interest because peptides containing them often exhibit increased resistance to enzymatic degradation and possess unique conformational properties. uniovi.es General principles for their stereospecific synthesis often rely on starting from readily available chiral precursors or employing stereoselective reactions.

One common strategy is the homologation of α-amino acids. researchgate.net For example, a multi-step conversion of N-protected α-amino acids into N-protected β³-amino acids can be achieved using the Nef reaction. researchgate.net Another approach involves a selenium-mediated transformation of a carbon-carbon triple bond, which can be accomplished starting from enantioenriched propargylic alcohols. nih.gov

A key stereoselective method is the aza-Michael addition to an α,β-unsaturated ester. uniovi.es For instance, the synthesis of polyhydroxylated cyclopentane (B165970) β-amino acids has been achieved through a key step involving the stereoselective aza-Michael functionalization of a cyclopentene-1-carboxylic acid ester. uniovi.es These general principles are applicable to the synthesis of stereospecific derivatives of this compound, which is itself a β-amino acid (as the amino group at position 3 is on the beta carbon relative to the carboxyl group).

Introduction of Reactive Groups (e.g., Diazoketone Analogs)

Research Applications of this compound Derivatives

The functionalized derivatives of this compound are not merely synthetic curiosities; they are enabling tools for advanced research in peptide chemistry, drug discovery, and materials science. chemimpex.comchemimpex.com

Protected this compound derivatives are indispensable reagents in peptide synthesis, especially in solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.combachem.com SPPS allows for the efficient, stepwise assembly of amino acids on a solid resin support, simplifying purification by allowing excess reagents and by-products to be washed away. bachem.comscholaris.ca

Derivatives like Fmoc-Dap(Boc)-OH are commercially available and widely used to incorporate Dap into peptide chains. The use of such orthogonally protected monomers is crucial for building complex peptide structures and for synthesizing peptide-based drugs. chemimpex.comchemimpex.com For example, incorporating Dap can help probe protein structures and functions. organic-chemistry.org Furthermore, the introduction of backbone-amide protected derivatives, such as Dmb-dipeptides, can disrupt secondary structure formation during synthesis, overcoming aggregation issues that often hinder the synthesis of "difficult" peptide sequences. sigmaaldrich.com The incorporation of Dap has also been used to create pH-sensitive vectors for cellular delivery, where the pKa of the β-amino group is harnessed for endosomal escape. nih.gov

Table 2: Research Findings on Dap Derivatives in Peptide Synthesis

Research Finding Methodology Significance Reference(s)
Overcoming Aggregation Use of backbone-amide protected derivatives (e.g., Dmb-dipeptides). Enhances solubility and hinders aggregation during SPPS of difficult sequences like oligoalanine. sigmaaldrich.comnih.gov
Probing Protein Function Incorporation of Dap with orthogonal protecting groups into polypeptides. Allows for the creation of probes to study peptide and protein structures, particularly RNA-binding peptides. organic-chemistry.org
pH-Sensitive Vectors Incorporation of Dap into linear cationic amphipathic peptides. The β-NH₂ group of Dap provides pH sensitivity, useful for designing drug and gene delivery systems. nih.gov

Beyond linear peptides, this compound derivatives serve as versatile building blocks for constructing a wide array of complex molecular architectures and unnatural amino acids. wikipedia.org A building block in chemistry is a molecule with reactive functional groups that can be used for the modular assembly of larger structures. wikipedia.org

This compound has been used in the synthesis of heterocyclic amino acids, which are components of potential therapeutic agents like Polypeptide Nucleic Acids (PNAs). lboro.ac.uk Its trifunctional nature (one carboxyl and two amino groups) makes it an ideal hub for creating multifunctional molecules. mdpi.com For example, lysine (B10760008), another diamino acid, is widely used to construct complex molecular scaffolds. mdpi.com Similarly, Dap can be used to build defined molecular architectures with specific three-dimensional arrangements. nih.gov

The synthesis of unnatural amino acids is another key application. Dap itself is a non-proteinogenic amino acid, and it can be a precursor for other unusual amino acids. ebi.ac.ukmdpi.com For instance, one potential synthetic route to nitroalanine, another unnatural amino acid, involves the oxidation of the primary amine of 2,3-diaminopropionic acid. caltech.edu The incorporation of such unnatural amino acids into molecular scaffolds is a powerful strategy in medicinal chemistry and materials science to create molecules with novel properties. google.comunimi.it

Exploration of Potential Biological Activities in In Vitro Models

The synthesis of novel derivatives and analogs of this compound has paved the way for the exploration of their potential as therapeutic agents. Researchers have conducted a variety of in vitro studies to assess the biological activities of these compounds, particularly focusing on their antimicrobial, antiviral, and anticancer properties. These investigations provide crucial preliminary data on the efficacy and spectrum of activity of these newly synthesized molecules.

Antimicrobial Activity Studies

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of this compound have been a subject of interest in this field.

In another study, amino acid derivatives of memantine (B1676192) were synthesized and tested for their antimicrobial effects. uctm.edu The results showed that a derivative of memantine with the unnatural amino acid β-alanine was most active against the Gram-negative model organism Escherichia coli. uctm.edu Conversely, analogs with the aromatic amino acid phenylalanine (Phe-MEM) and β-alanine showed no activity against the Gram-positive strain Bacillus subtilis. uctm.edu The valine-containing analog (Val-MEM) demonstrated the best activity against all tested strains, including B. subtilis, E. coli, and C. albicans. uctm.edu

Furthermore, the synthesis of amikacin (B45834) analogs with modifications at the 6'-amino and 3"-amino groups has shown promise in combating multidrug-resistant Gram-negative bacteria. frontiersin.org Specifically, 6′-N-acyl-3″-N-methylated amikacin analogs displayed significantly improved antibacterial activity against amikacin-resistant E. coli and P. aeruginosa compared to the parent drug. frontiersin.org

Additionally, research on 1,3,4-oxadiazole (B1194373) derivatives fused with amino acids has identified compounds with promising antibacterial and antifungal activity. ijper.org New selenium-containing amino acid derivatives have also demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net The investigation of 9-fluorenylmethoxycarbonyl protected non-protein amino acids showed that 9-fluorenylmethoxycarbonyl-(S)-β-(N-imidazolyl)-α-alanine inhibited the growth of Gram-negative Salmonella typhimurium, while 9-fluorenyl-methoxycarbonyl-(S)-α-methyl-phenylalanine was effective against the Gram-positive Bacillus subtilis. researchgate.net

The table below summarizes the antimicrobial activity of selected this compound derivatives.

Compound/DerivativeTarget Organism(s)Key Findings
3-(2-benzoxazol-5-yl)alanine derivativesBacillus subtilis, Candida albicansSelective activity against Gram-positive bacteria and antifungal properties. nih.gov
Val-MEM (Memantine-Valine derivative)B. subtilis, E. coli, C. albicansBroad-spectrum antimicrobial activity. uctm.edu
6′-N-propionyl-3″-N-methyl-amikacinAmikacin-resistant E. coli, P. aeruginosaStrongest antibacterial activity among tested analogs against resistant strains. frontiersin.org
9-fluorenylmethoxycarbonyl-(S)-β-(N-imidazolyl)-α-alanineSalmonella typhimuriumInhibited growth of this Gram-negative bacterium. researchgate.net
9-fluorenylmethoxycarbonyl-(S)-α-methyl-phenylalanineBacillus subtilisInhibited growth of this Gram-positive bacterium. researchgate.net
Antiviral Activity Investigations

The antiviral potential of this compound derivatives has also been a focus of scientific inquiry. A series of amino acid esters bearing a coumarin (B35378) side chain were synthesized and evaluated for their in vitro antiviral activity against HIV-1 and bovine viral diarrhea virus (BVDV), a surrogate for the hepatitis C virus. srce.hr One of the coumarin-amino acid derivatives showed inhibitory activity against HIV-1. srce.hr

In a different study, amides were synthesized by coupling 3-aminomethylglaucine with various amino acid analogs. uctm.eduresearchgate.net These compounds were tested in vitro for their antiviral activity against viruses from the Picornaviridae family. uctm.eduresearchgate.net The research highlighted that certain synthesized amides demonstrated notable antiviral effects. uctm.eduresearchgate.net

Furthermore, new N-phthaloyl-L-amino acid derivatives were screened for their in vitro antiviral activity against the hepatitis C virus (HCV) genotype 1b. uobasrah.edu.iq Among the tested compounds, two analogs, compounds 9 and 12, were identified as the most active, exhibiting EC50 values of 26.7 and 22.0 μM, respectively. uobasrah.edu.iq

The table below presents a summary of the antiviral activity of specific this compound derivatives.

Compound/DerivativeTarget VirusKey Findings
Coumarin-amino acid ester (Compound 14)HIV-1Showed inhibition of HIV-1 with an EC50 > 1.6 μg/mL. srce.hr
3-Aminomethylglaucine amidesPicornaviridae family virusesDemonstrated antiviral activity. uctm.eduresearchgate.net
N-phthaloyl-L-amino acid derivative (Compound 9)Hepatitis C virus (genotype 1b)Exhibited antiviral activity with an EC50 of 26.7 μM. uobasrah.edu.iq
N-phthaloyl-L-amino acid derivative (Compound 12)Hepatitis C virus (genotype 1b)Showed antiviral activity with an EC50 of 22.0 μM. uobasrah.edu.iq
Anticancer Activity in Cell Culture Systems (e.g., Mouse Mammary Adenocarcinoma)

The evaluation of this compound derivatives for anticancer properties has yielded promising results in various cancer cell lines, including mouse mammary adenocarcinoma.

A study investigating a peptide known as the growth-inhibitory peptide (GIP) and its analogs, where cysteine residues were replaced with alanine (B10760859) (A-peptide), glycine (B1666218) (G-peptide), or serine (S-peptide), demonstrated their anticancer potential. researchgate.net In an in vitro culture assay using MCF-7 breast cancer cells, the A-analog showed strong inhibition of cancer growth at concentrations ranging from 10⁻⁵ M to 10⁻⁷ M, while the G- and S-peptides exhibited modest growth suppression. researchgate.net However, in an in vivo ascites tumor study, all four peptides, including the original C-peptide, showed notable activity in suppressing mouse mammary tumor growth. researchgate.net

Another research effort focused on the synthesis and in vitro biological evaluation of 3-amino-3-deoxydihydrosphingosines and their analogs. researchgate.net These compounds were screened for their antiproliferative and cytotoxic activities against multiple cancer cell lines. One of the compounds exhibited very good in vitro potency against Caco-2 and Jurkat cell lines with IC50 values of 5.1 μM and 5.8 μM, respectively. researchgate.net

Furthermore, a novel anticancer peptide, P18, was identified and its effects were studied on breast cancer cell lines. mdpi.com Metabolic assays confirmed that the original P18 peptide had the strongest tumor-suppressive effect on MDA-MB-231 and MDA-MB-436 breast cancer cell lines compared to its analogs where each amino acid was replaced with alanine. mdpi.com In a study of aminomethylidenebisphosphonates in a mouse model of 4T1 cell-derived breast cancer, one of the synthesized compounds, WG12399C, demonstrated an anti-metastatic effect by reducing the number of spontaneous lung metastases. spandidos-publications.com This compound also induced a nearly 6-fold increase in caspase-3 activity in 4T1 cells, indicating an apoptotic mechanism. spandidos-publications.com

The following table summarizes the anticancer activity of selected this compound derivatives in cell culture systems.

Compound/DerivativeCancer Cell Line(s)Key Findings
Alanine-analog of Growth-Inhibitory Peptide (A-peptide)MCF-7 (human breast adenocarcinoma)Strong inhibition of cancer cell growth in vitro. researchgate.net
Growth-Inhibitory Peptide (GIP) and its analogsMouse mammary tumorNotable suppression of tumor growth in vivo. researchgate.net
3-amino-3-deoxydihydrosphingosine analog (Compound 3)Caco-2, JurkatPotent antiproliferative/cytotoxic activity. researchgate.net
P18 peptideMDA-MB-231, MDA-MB-436 (human breast cancer)Strongest tumor-suppressive effect compared to alanine-substituted analogs. mdpi.com
Benzene-1,4-bis[aminomethylidene(bisphosphonic)] acid (WG12399C)4T1 (mouse mammary adenocarcinoma)Reduced lung metastases and induced apoptosis. spandidos-publications.com

Advanced Analytical Methodologies in 3 Amino Alanine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating 3-amino-alanine from other amino acids and sample components. Various high-performance liquid chromatography (HPLC) based methods have been established, each offering distinct advantages in terms of resolution, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for amino acid analysis. jocpr.commyfoodresearch.com For compounds like this compound that lack a UV-absorbing or fluorescent group, derivatization is necessary to produce compounds that can be sensitively detected. myfoodresearch.comjasco-global.com HPLC methods for amino acids typically involve either pre-column or post-column derivatization. myfoodresearch.comjasco-global.com Pre-column derivatization is often paired with reversed-phase separation, while post-column derivatization is commonly used with cation-exchange chromatography. myfoodresearch.com

Reversed-phase HPLC (RP-HPLC) is a widely used alternative to ion-exchange chromatography, offering higher sensitivity and faster analysis times. nih.gov However, the successful separation of amino acids on a reversed-phase column often requires derivatization. nih.gov Specialized columns, such as those based on ultra-pure, spherical, and totally porous silica (B1680970), are designed to provide excellent peak shape and resolution for amino acid analysis. auroraprosci.com For instance, a method using a core-shell mixed-mode column has demonstrated the ability to separate several underivatized amino acids, including alanine (B10760859), in under two minutes. helixchrom.com

Hydrophilic Interaction Liquid Chromatography (HILIC) has also emerged as a viable technique for analyzing underivatized amino acids. One method utilizes a silica column with a mobile phase high in acetonitrile, allowing the silica to function as a HILIC column for the direct quantification of amino acids at a wavelength of 200 nm. jocpr.com

The following table summarizes different HPLC conditions used for the analysis of alanine and other amino acids.

Column TypeMobile PhaseDetection MethodReference
Core-shell mixed-modeAcetonitrile/water/phosphoric acidUV at 200 nm helixchrom.com
Silica (as HILIC)Acetonitrile and 2.5 mM Potassium dihydrogen phosphate (B84403) (pH 2.85)UV jocpr.com
Reversed-phase C18Gradient with AccQ•Tag Ultra eluentsOptical waters.com
Spherisorb ODS 2 cartridgeNot specifiedNot specified core.ac.uk

Ion-Pair Reverse-Phase Liquid Chromatography-Mass Spectrometry (IP-RP-LCMS)

Ion-Pair Reverse-Phase Liquid Chromatography-Mass Spectrometry (IP-RP-LCMS) is a powerful technique for the analysis of polar compounds like this compound. While direct LC-MS/MS analysis of underivatized amino acids is possible, it can be challenging due to the wide range of polarities among the 20 standard amino acids. sigmaaldrich.com Derivatization is often employed to improve retention and detection. sigmaaldrich.com

A common approach involves pre-column derivatization followed by LC-MS/MS analysis. For example, a method for analyzing 41 amino acids in serum uses a targeted LC-MS/MS approach with Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer. anaquant.com In this technique, a precursor ion for a specific amino acid is selected, fragmented, and then a specific fragment ion is monitored, providing high specificity and sensitivity. anaquant.com

Another method for direct LC-MS/MS analysis of amino acids in plasma utilizes a hybrid retention mode column and a simple sample preparation procedure without derivatization, allowing for the simultaneous analysis of 45 amino acids. restek.com It has been noted that the chromatographic retention of β-alanine can be sensitive to the salt concentration in the final injection solution in such methods. restek.com

The table below details an example of MRM transitions used for the LC-MS/MS analysis of various amino acids, including alanine.

Amino AcidPrecursor Ion (Q1)Product Ion (Q3)
Alanine238.2121.1
β-AlanineNot specifiedNot specified
Arginine323.2121.1
Aspartic acid282.1121.1
Glycine (B1666218)224.1121.1
Table data from a study using aTRAQ kit for derivatization.

Specific Column Chemistries for Amino Acid Analysis (e.g., C3 Marfey's Method)

The Marfey's method is a well-established technique for determining the absolute configuration of amino acids. acs.org It involves derivatizing the amino acid hydrolysate with a chiral derivatizing agent, most commonly 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) or its D-enantiomer. acs.orgmdpi.com The resulting diastereomers are then separated by HPLC with UV detection. acs.org

A significant advancement in this area is the C3 Marfey's method, which utilizes a C3 liquid chromatography column instead of the traditional C18 column. mdpi.comacs.org This refined method offers improved resolution of all amino acids, including isoleucine stereoisomers. acs.org A key advantage of the C3 method is that the residual Marfey's reagent does not interfere with the detection of the derivatized amino acids, a common issue with C18 columns. acs.org The C3 Marfey's method also incorporates electrospray ionization mass spectrometry (ESIMS) detection, which enhances sensitivity and allows for the distinction of constituent amino acids by their molecular weight through single-ion extraction (SIE). acs.orgacs.org

Furthermore, an innovative 2D C3 Marfey's method has been developed to determine the regiochemistry of enantiomeric amino acid residues in natural products. acs.org These advanced Marfey's methods are valuable tools for defining the stereochemical complexity of amino acids in various natural products. acs.orgnih.gov

MethodColumnDetectionKey AdvantagesReference
Traditional Marfey's C18UV (340 nm)Commercially available reagents acs.orgtandfonline.com
C3 Marfey's C3UV (340 nm) & ESIMSImproved resolution, no reagent interference, enhanced sensitivity mdpi.comacs.org
2D C3 Marfey's C3ESIMSDetermines regiochemistry of enantiomers acs.org

Derivatization Strategies for Enhanced Detection and Chiral Analysis

Derivatization is a critical step in the analysis of amino acids like this compound, as it converts them into forms that are more easily detected and separated. myfoodresearch.com This process can be performed either before (pre-column) or after (post-column) the chromatographic separation. jasco-global.com

Pre-column Derivatization Methods (e.g., 6-Aminoquinolyl-N-Hydroxylsuccinimidyl Carbamate (B1207046) (AQC), 3-Aminopyridyl-N-Hydroxysuccinimidyl Carbamate (APDS))

Pre-column derivatization offers several advantages, including a simpler system configuration, a wide choice of derivatization reagents, and high sensitivity. jasco-global.com

6-Aminoquinolyl-N-hydroxylsuccinimidyl carbamate (AQC) is a derivatizing agent used for the analysis of amino acids in protein and peptide hydrolysates. waters.com The AccQ•Tag method, which utilizes AQC, involves derivatizing the amino acids before separation on a reversed-phase HPLC or UPLC system, followed by optical detection. waters.com This method has been successfully used to determine the concentrations of glutamate (B1630785), glycine, and alanine in human plasma with excellent linearity and precision. nih.gov

3-Aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS) is another pre-column derivatization reagent specifically designed for LC/MS analysis of primary and secondary amines and amino acids. fujifilm.comnih.gov Derivatization with APDS increases the hydrophobicity of the amino acids, facilitating their retention and separation by reverse-phase HPLC. fujifilm.com The aminopyridyl group enhances ionization efficiency, leading to highly sensitive detection by mass spectrometry. fujifilm.comfujifilm.com A key feature of APDS is the generation of a common product ion (m/z = 121), which allows for highly selective detection. fujifilm.com This method has been used to analyze 21 amino acids in human plasma with a short analysis time of 12 minutes. nih.gov

The following table compares the features of AQC and APDS derivatization.

Derivatization ReagentMethod NameDetectionKey FeaturesReference
AQC AccQ•TagOptical (UV)Rugged chemistry, stable baselines, superior resolution nih.govwaters.com
APDS APDS MethodMass SpectrometryIncreased hydrophobicity, high ionization efficiency, common product ion for selective detection fujifilm.comnih.govfujifilm.com

Post-column Derivatization Methods (e.g., Ninhydrin (B49086) Color Development)

Post-column derivatization involves reacting the separated amino acids with a reagent after they elute from the chromatographic column but before they reach the detector. jasco-global.comaurigaresearch.com This approach is considered robust and reproducible, providing excellent separation with fewer interferences. researchgate.net

The most classic and widely used post-column derivatization method is the ninhydrin reaction . researchgate.netpickeringlabs.com In this method, amino acids are first separated, typically by ion-exchange chromatography. aurigaresearch.com The eluate is then mixed with a ninhydrin reagent and heated, causing a chemical reaction that produces a colored compound. vlabs.ac.infujifilm.com Primary amino acids, like this compound, react with ninhydrin to form a deep purple-colored product known as Ruhemann's purple, which is detected spectrophotometrically at a wavelength of 570 nm. vlabs.ac.infujifilm.combyjus.com The intensity of the color produced is proportional to the concentration of the amino acid. vlabs.ac.in

This method has a long history and has been continuously improved, with modern automated amino acid analyzers utilizing this principle. researchgate.netfujifilm.com While traditionally a time-consuming method, advancements have led to accelerated analysis times. pickeringlabs.com

The table below outlines the general steps of the ninhydrin post-column derivatization method.

StepDescriptionPurposeReference
1. SeparationAmino acids are separated using ion-exchange chromatography.To isolate individual amino acids from the sample matrix. aurigaresearch.com
2. DerivatizationThe separated amino acids are mixed with ninhydrin reagent and heated.To form a colored product for detection. vlabs.ac.infujifilm.com
3. DetectionThe absorbance of the colored product is measured at 570 nm (for primary amines).To quantify the amount of each amino acid. fujifilm.combyjus.com

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and quantification of derivatized and underivatized amino acids. creative-proteomics.comshimadzu.com.sg

Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful tool for amino acid analysis, offering high sensitivity and selectivity. acs.orgnih.gov When combined with Marfey's method, LC-MS replaces or supplements the traditional UV detector. acs.org This "advanced Marfey's method" allows for the unambiguous identification of the derivatized amino acids based on their mass-to-charge (m/z) ratio, even if they co-elute chromatographically. acs.orgmdpi.com

Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation. creative-proteomics.com In an MS/MS experiment, the derivatized this compound ion is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure, providing definitive evidence of its identity. This is particularly useful in complex biological samples where other compounds might have the same mass as the analyte of interest. creative-proteomics.com The use of isotope-labeled internal standards can further enhance the accuracy of quantification by correcting for matrix effects and variations in ionization efficiency. creative-proteomics.com

Table 2: Hypothetical Mass Spectrometry Data for L-FDAA Derivatized this compound This table presents expected m/z values. This compound has two primary amino groups, and derivatization can potentially occur at one or both sites, leading to different products. This table assumes mono-derivatization for simplicity. Actual fragmentation patterns would need to be determined experimentally.

Ion Description Expected m/z (Monoisotopic)
[M+H]⁺ Protonated molecular ion of L-FDAA-3-Amino-Alanine 357.09
Fragment Ion 1 Loss of the alaninamide side chain from the FDAA moiety Varies
Fragment Ion 2 Characteristic fragments from the this compound backbone Varies

UV-Vis spectroscopy is the conventional detection method for the classic Marfey's method. shimadzu.com.sg While underivatized amino acids generally lack strong chromophores and are difficult to detect with sufficient sensitivity in the standard UV range, the derivatization with FDAA attaches a 2,4-dinitrophenyl group to the amino acid. fishersci.comshimadzu.com.sg This group is a strong chromophore, and the resulting FDAA-amino acid derivatives exhibit a distinct absorbance maximum (λmax) at approximately 340 nm. acs.orgfishersci.com

By monitoring the HPLC eluent at 340 nm, the separated diastereomers can be detected with high sensitivity, often at the nanomole level. fishersci.com The absorbance at this wavelength is directly proportional to the concentration of the derivative, allowing for quantification. While LC-MS provides greater specificity, UV-Vis detection remains a robust, reliable, and readily available method for routine analysis of enantiomeric purity following chiral derivatization. acs.orgacs.org

Q & A

Q. How can 3-Amino-Alanine be reliably identified and distinguished from structural analogs in experimental settings?

Methodological guidance:

  • Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₃H₈N₂O₂, molecular weight 104.11 g/mol) and isotopic patterns.
  • Employ nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic signals for the β-amino group (δ ~1.5-2.5 ppm for protons) and carboxyl group (δ ~170-175 ppm for carbon).
  • Compare retention times with reference standards in reversed-phase HPLC using a C18 column and aqueous mobile phase .

Q. What are the recommended protocols for synthesizing this compound in laboratory settings?

Methodological guidance:

  • Chemical synthesis : Use a Strecker synthesis approach with acrolein, ammonia, and cyanide to form the β-amino nitrile intermediate, followed by hydrolysis to yield this compound.
  • Enzymatic routes : Explore transaminase enzymes (e.g., from E. coli) to catalyze the transfer of amino groups to β-keto acids. Validate purity via titration (≥98% dry basis) and LC-MS .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

Methodological guidance:

  • Assess purity via ion-exchange chromatography or ninhydrin-based assays for free amino groups.
  • Stability testing: Store lyophilized samples at -20°C in inert atmospheres (argon/nitrogen) to prevent oxidation. Monitor degradation products (e.g., β-alanine) using accelerated aging studies at 40°C/75% relative humidity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological guidance:

  • Conduct comparative studies using standardized cell lines (e.g., HEK293 or HeLa) to control for variability in uptake mechanisms.
  • Validate conflicting results via isotopic labeling (¹⁵N or ¹³C) to track metabolic incorporation into proteins.
  • Apply meta-analysis frameworks from qualitative research to evaluate experimental biases (e.g., sample preparation, assay sensitivity) .

Q. How can this compound’s role in non-ribosomal peptide synthesis be systematically investigated?

Methodological guidance:

  • Use gene knockout/knockdown models in Bacillus subtilis or Streptomyces spp. to study adenylation domain specificity.
  • Pair with MALDI-TOF mass spectrometry to detect peptide intermediates lacking this compound incorporation.
  • Explore bioinformatics tools (e.g., antiSMASH) to predict non-ribosomal peptide synthetase (NRPS) clusters .

Q. What advanced techniques quantify this compound’s interactions with transition metal ions in biochemical systems?

Methodological guidance:

  • Employ isothermal titration calorimetry (ITC) to measure binding affinities (Kd) with Cu²⁺ or Fe³⁺.
  • Use X-ray absorption spectroscopy (XAS) to determine coordination geometries.
  • Compare with fluorophore-tagged analogs (e.g., quinolinyl derivatives) for real-time fluorescence quenching assays .

Q. How do researchers address discrepancies in this compound’s stability profiles across in vivo vs. in vitro systems?

Methodological guidance:

  • Simulate in vivo conditions (e.g., serum-containing media at 37°C) and compare degradation kinetics to buffer-only systems via LC-MS/MS.
  • Incorporate protease inhibitors (e.g., PMSF) to isolate chemical vs. enzymatic degradation pathways.
  • Use radiolabeled (¹⁴C) this compound to track metabolic turnover in animal models .

Methodological and Ethical Considerations

Q. What analytical frameworks ensure reproducibility in studies involving this compound?

Methodological guidance:

  • Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles for raw spectral data (NMR, MS) and synthesis protocols.
  • Use validated reference materials (e.g., NIST-traceable standards) for calibration.
  • Document all experimental variables (e.g., pH, temperature gradients) in open-access repositories .

Q. What safety and ethical protocols are critical when handling this compound in laboratory environments?

Methodological guidance:

  • Follow GHS hazard guidelines: Use PPE (gloves, goggles) to prevent skin/eye irritation. Store separately from oxidizing agents.
  • Dispose of waste via neutralization (pH 6-8) and incineration to mitigate aquatic toxicity (EC50 < 1 mg/L for Daphnia magna).
  • Comply with institutional review boards (IRBs) for in vivo studies, emphasizing humane endpoints and 3R principles (Replacement, Reduction, Refinement) .

Tables for Quick Reference

Table 1: Key Physicochemical Properties of this compound

PropertyValueMethod (Citation)
Molecular formulaC₃H₈N₂O₂HRMS
Melting point215-217°C (decomposes)Differential scanning calorimetry
Aqueous solubility85 g/L (25°C, pH 7)Gravimetric analysis

Table 2: Common Contaminants in this compound Synthesis

ContaminantDetection MethodMitigation Strategy
β-AlanineIon-exchange chromatographyRecrystallization (ethanol/water)
Ammonium residuesNessler’s reagent assayVacuum distillation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.